4-methyl-N-{(5Z)-5-[4-(octyloxy)benzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}benzamide
Description
4-methyl-N-{(5Z)-5-[4-(octyloxy)benzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}benzamide is a thiazolidinone derivative characterized by:
- A 4-methylbenzamide moiety at the N-position of the thiazolidinone ring.
- A 4-(octyloxy)benzylidene substituent at the C5 position, with a (5Z) stereochemistry.
- Functional groups: 4-oxo (keto), 2-thioxo (thiocarbonyl), and an octyloxy chain enhancing lipophilicity.
This compound belongs to the rhodanine family, known for diverse biological activities, including enzyme inhibition and antimicrobial properties .
Properties
Molecular Formula |
C26H30N2O3S2 |
|---|---|
Molecular Weight |
482.7 g/mol |
IUPAC Name |
4-methyl-N-[(5Z)-5-[(4-octoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzamide |
InChI |
InChI=1S/C26H30N2O3S2/c1-3-4-5-6-7-8-17-31-22-15-11-20(12-16-22)18-23-25(30)28(26(32)33-23)27-24(29)21-13-9-19(2)10-14-21/h9-16,18H,3-8,17H2,1-2H3,(H,27,29)/b23-18- |
InChI Key |
WZEVVBZLMYQPSB-NKFKGCMQSA-N |
Isomeric SMILES |
CCCCCCCCOC1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)NC(=O)C3=CC=C(C=C3)C |
Canonical SMILES |
CCCCCCCCOC1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)NC(=O)C3=CC=C(C=C3)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-N-{(5Z)-5-[4-(octyloxy)benzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}benzamide typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the Thiazolidinone Ring: The thiazolidinone ring can be synthesized by the reaction of a thiourea derivative with a haloketone under basic conditions.
Introduction of the Benzylidene Group: The benzylidene group is introduced through a condensation reaction between the thiazolidinone derivative and an aldehyde, such as 4-(octyloxy)benzaldehyde, in the presence of a base like piperidine.
Amidation: The final step involves the reaction of the intermediate product with 4-methylbenzoyl chloride to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
4-methyl-N-{(5Z)-5-[4-(octyloxy)benzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}benzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to introduce additional functional groups.
Reduction: Reduction reactions can be performed using reagents such as sodium borohydride or lithium aluminum hydride to reduce the carbonyl groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylidene and thiazolidinone moieties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or amines.
Scientific Research Applications
4-methyl-N-{(5Z)-5-[4-(octyloxy)benzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}benzamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activities.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its chemical reactivity and stability.
Mechanism of Action
The mechanism of action of 4-methyl-N-{(5Z)-5-[4-(octyloxy)benzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}benzamide involves its interaction with specific molecular targets and pathways. The compound’s thiazolidinone ring and benzylidene group are key functional groups that contribute to its biological activities. These groups can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. For example, the compound may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Structural Variations
Key structural differences among analogs include:
Key Observations :
Physical and Spectral Properties
*Predicted based on structural similarity to .
Biological Activity
The compound 4-methyl-N-{(5Z)-5-[4-(octyloxy)benzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}benzamide is a thiazolidinone derivative that has garnered attention for its potential biological activities. This article will explore its biological activity, including its mechanisms of action, efficacy in various biological assays, and relevant case studies.
Chemical Structure
The molecular formula of the compound is , with a molecular weight of approximately 373.55 g/mol. Its structure features a thiazolidinone core, which is known for various biological activities.
Physical Properties
| Property | Value |
|---|---|
| Molecular Weight | 373.55 g/mol |
| Density | 0.95 g/cm³ |
| Boiling Point | 457.5 °C at 760 mmHg |
| Flash Point | 185.1 °C |
Antimicrobial Activity
Research has indicated that thiazolidinone derivatives exhibit significant antimicrobial properties. For instance, studies have shown that similar compounds can inhibit the growth of various bacteria and fungi, suggesting that our compound may also possess these properties. The mechanism often involves disruption of microbial cell wall synthesis or interference with metabolic pathways.
Anticancer Activity
Thiazolidinones are also explored for their anticancer potential. In vitro studies have demonstrated that compounds with similar structures can induce apoptosis in cancer cells through the activation of caspase pathways and modulation of cell cycle regulators. The specific activity of This compound in cancer models remains to be thoroughly investigated.
Tyrosinase Inhibition
A notable area of interest is the compound's potential as a tyrosinase inhibitor , which is crucial for applications in skin whitening and treating hyperpigmentation disorders. Studies on structurally related compounds have shown promising results in inhibiting tyrosinase activity, with IC50 values indicating strong inhibitory effects compared to standard agents like kojic acid.
Case Studies and Research Findings
-
Tyrosinase Inhibition Study :
- A study reported that derivatives similar to our compound exhibited IC50 values ranging from 0.47 µM to 70.75 µM against mushroom tyrosinase, demonstrating a competitive inhibition mechanism. The presence of hydroxyl groups significantly enhanced inhibitory activity, suggesting that structural modifications could optimize efficacy .
- Antimicrobial Activity Assessment :
- In Vivo Efficacy :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
